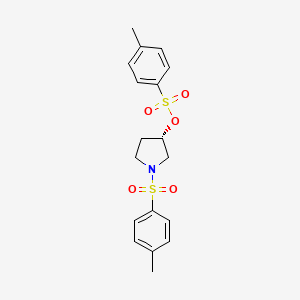

(S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate

Vue d'ensemble

Description

This compound is a sulfonate derivative. Sulfonates are organic compounds containing the functional group -SO3-, derived from sulfonic acid by replacing the hydrogen atom with another atom or group . They are known for their excellent solubility in water and polar organic solvents .

Synthesis Analysis

Sulfonate synthesis often involves sulfonylation, a process where a sulfonyl group is introduced to an organic compound . The sulfonylation of alcohols, for example, is a common method for preparing sulfonates .Chemical Reactions Analysis

Sulfonates are known to participate in a variety of chemical reactions. For instance, they can act as leaving groups in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Sulfonates, in general, are known for their excellent solubility in water and polar organic solvents .Applications De Recherche Scientifique

Corrosion Inhibition

The compound can be used as an environmentally friendly corrosion inhibitor for mild steel in hydrochloric acid . The effectiveness of two synthesized ionic liquids, 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate (1-BOPAMS) and 4-(benzyloxy)-4-oxobutan-1-aminium 4-methylbenzene sulfonate (4-BOBAMS), were evaluated for mild steel corrosion inhibition in 1.0 M hydrochloric acid solution .

Chemical Synthesis

The compound can be used in the synthesis of other chemicals. For example, it can be used in the production of various ionic liquid derivatives . These derivatives can then be used in a variety of applications, including as solvents, catalysts, and in electrochemical applications.

Forward Osmosis Process

Functionalized magnetic nanoparticles with poly (sodium styrene-4-sulfonate)- co -poly ( N -isopropylacrylamide) (PSSS-PNIPAM) and triethylene glycol have been investigated as thermoresponsive draw solutes . Although the specific compound is not mentioned, it is possible that it could be used in a similar manner due to its similar structure.

Mécanisme D'action

Target of Action

Similar compounds have been studied for their anticancer properties . These compounds often target proteins involved in cell proliferation and survival, such as Bcl2 anti-apoptotic protein .

Mode of Action

It is suggested that similar compounds may interact with their targets to inhibit their function, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Related compounds have been shown to affect pathways related to cell proliferation and survival . For instance, they may up-regulate pro-apoptotic genes like P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic and proliferative genes like Bcl2, Il-8, and CDK4 .

Result of Action

Related compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . They may also increase the activity of pro-apoptotic proteins like Caspase 8 and BAX, while decreasing the activity of anti-apoptotic proteins like Bcl2 .

Safety and Hazards

Propriétés

IUPAC Name |

[(3S)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c1-14-3-7-17(8-4-14)25(20,21)19-12-11-16(13-19)24-26(22,23)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPLVVAXXZWTIR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H](C2)OS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201130943 | |

| Record name | 3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate | |

CAS RN |

133034-01-2 | |

| Record name | 3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133034-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B597979.png)